![molecular formula C17H12F3NO3S2 B2426127 3-(4-Methylthiophenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile CAS No. 1025594-71-1](/img/structure/B2426127.png)
3-(4-Methylthiophenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
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Description
3-(4-Methylthiophenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile, commonly known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTP is a member of the propenitrile family, which is known for its diverse range of applications in the fields of chemistry and biology.
Scientific Research Applications
Synthesis and Molecular Structures
Novel Benzothiazepines Synthesis : A study detailed the synthesis of novel benzothiazepines using chalcones related to 3-(4-Methylthiophenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile. These compounds were synthesized using 2-aminothiophenol and chalcones in toluene, demonstrating potential applications in creating unique molecular structures (Karale et al., 2011).
Photophysical Properties and Molecular Interactions : Another study focused on the single-crystal X-ray diffraction analyses of acrylonitrile derivatives, related to the chemical structure . These analyses provided insights into their photophysical properties and molecular interactions, indicating potential in developing materials with unique optical properties (Percino et al., 2016).
Material Science and Chemistry Applications
Copper Catalyzed Cyclization : Research on the synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via copper catalysis, starting from related methyl-phenylsulfones, highlights potential applications in material science. This process may lead to the development of new materials with significant biological activity (López et al., 2017).
Fluorescent Molecular Probes : A study on the preparation of fluorescent solvatochromic dyes that include a sulfonyl group similar to the compound suggests its potential in the development of ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S2/c1-25-14-6-2-12(3-7-14)10-16(11-21)26(22,23)15-8-4-13(5-9-15)24-17(18,19)20/h2-10H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWWZKZUIZCEY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylthiophenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile |
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